2-[4-isopropyl-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol
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Overview
Description
2-[4-isopropyl-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol, also known as IMBX, is a chemical compound that has been widely used in scientific research for its various biochemical and physiological effects. It is a piperazine derivative that has been synthesized through various methods and has been found to have potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-[4-isopropyl-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes involved in inflammation and oxidative stress. It may also modulate the activity of neurotransmitters in the brain, leading to its anxiolytic and analgesic effects.
Biochemical and Physiological Effects:
2-[4-isopropyl-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. It has also been reported to inhibit the activity of enzymes involved in oxidative stress and to modulate the activity of neurotransmitters in the brain.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-[4-isopropyl-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol in lab experiments is its diverse range of biochemical and physiological effects. It can be used to study the mechanisms of inflammation, oxidative stress, and neurotransmitter modulation. However, one of the limitations of using 2-[4-isopropyl-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for the research on 2-[4-isopropyl-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol. One of the areas of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use as an antimicrobial agent. Additionally, further studies are needed to fully understand the mechanism of action of 2-[4-isopropyl-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol and its potential toxicity.
Synthesis Methods
The synthesis of 2-[4-isopropyl-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol has been reported by several research groups. One of the most commonly used methods involves the reaction of 4-methoxy-2,3-dimethylbenzylamine with isopropyl chloroformate to yield the corresponding carbamate. The carbamate is then treated with piperazine in the presence of a base to afford 2-[4-isopropyl-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol. Other methods involve the use of different starting materials and reaction conditions.
Scientific Research Applications
2-[4-isopropyl-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol has been extensively studied for its potential therapeutic applications. It has been found to have antimicrobial, antifungal, and antiviral properties. It has also been shown to have anti-inflammatory, analgesic, and anxiolytic effects. Additionally, 2-[4-isopropyl-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol has been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
2-[1-[(4-methoxy-2,3-dimethylphenyl)methyl]-4-propan-2-ylpiperazin-2-yl]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O2/c1-14(2)20-9-10-21(18(13-20)8-11-22)12-17-6-7-19(23-5)16(4)15(17)3/h6-7,14,18,22H,8-13H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHYROUIVUOFKEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)OC)CN2CCN(CC2CCO)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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